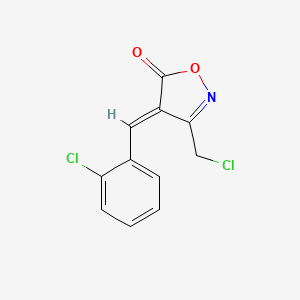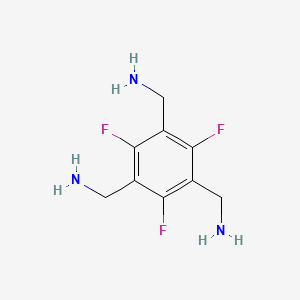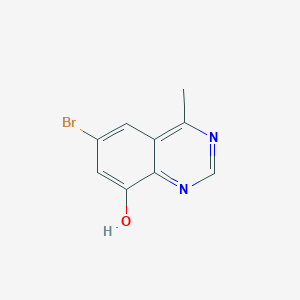
2,6-Dichloro-4-trifluoromethylbenzothiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dichloro-4-(trifluoromethyl)-1,3-benzothiazole is a chemical compound that belongs to the benzothiazole family. This compound is characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to a benzothiazole ring. It is known for its significant applications in various fields, including pharmaceuticals, agrochemicals, and material sciences.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-4-(trifluoromethyl)-1,3-benzothiazole typically involves the halogenation of benzothiazole derivatives. One common method starts with the halogenation of p-chlorobenzotrifluoride, followed by ammoniation to introduce the benzothiazole ring. The reaction conditions often involve the use of halogenating agents such as chlorine or bromine, and the reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity .
Industrial Production Methods
Industrial production of 2,6-dichloro-4-(trifluoromethyl)-1,3-benzothiazole involves large-scale halogenation and ammoniation processes. The starting material, p-chlorobenzotrifluoride, is subjected to halogenation using chlorine gas in the presence of a catalyst. The resulting intermediate is then treated with ammonia to form the final benzothiazole compound. This process is characterized by its efficiency, cost-effectiveness, and environmental friendliness due to the recovery and reuse of ammonia .
化学反应分析
Types of Reactions
2,6-Dichloro-4-(trifluoromethyl)-1,3-benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions include various substituted benzothiazole derivatives, which can have different functional groups such as hydroxyl, amino, or alkyl groups .
科学研究应用
2,6-Dichloro-4-(trifluoromethyl)-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 2,6-dichloro-4-(trifluoromethyl)-1,3-benzothiazole involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The compound’s unique structure allows it to bind to these targets with high affinity, disrupting normal cellular processes and leading to the desired therapeutic effects .
相似化合物的比较
Similar Compounds
2,6-Dichloro-4-(trifluoromethyl)aniline: This compound is structurally similar but lacks the benzothiazole ring.
2,6-Dichloro-4-(trifluoromethyl)pyridine: Another similar compound with a pyridine ring instead of a benzothiazole ring.
Uniqueness
2,6-Dichloro-4-(trifluoromethyl)-1,3-benzothiazole is unique due to its specific substitution pattern and the presence of both chlorine and trifluoromethyl groups on the benzothiazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .
属性
分子式 |
C8H2Cl2F3NS |
|---|---|
分子量 |
272.07 g/mol |
IUPAC 名称 |
2,6-dichloro-4-(trifluoromethyl)-1,3-benzothiazole |
InChI |
InChI=1S/C8H2Cl2F3NS/c9-3-1-4(8(11,12)13)6-5(2-3)15-7(10)14-6/h1-2H |
InChI 键 |
MHRKCVQJVSYVNX-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C2C(=C1C(F)(F)F)N=C(S2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


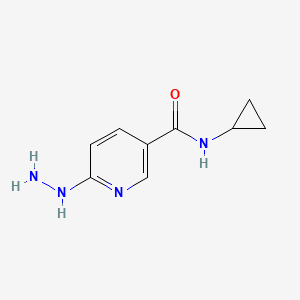
![[(1-ethyl-1H-pyrazol-3-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B11758124.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11758126.png)
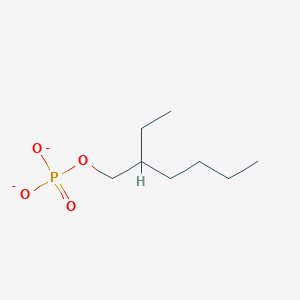
![3-iodo-5,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine](/img/structure/B11758131.png)
![(2-phenylethyl)({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11758138.png)
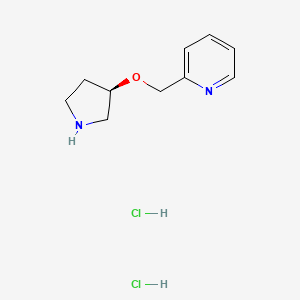
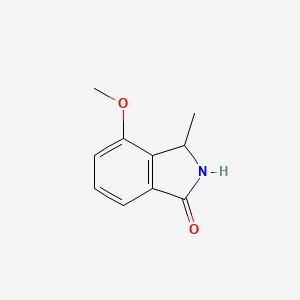
![5-chloro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B11758143.png)
